N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a complex ethanediamide derivative featuring a benzodioxole moiety, a furan ring, and a 4-methoxyphenyl-substituted piperazine group. Structurally, it combines multiple pharmacologically relevant motifs:
- Benzodioxole: Known for enhancing metabolic stability and bioavailability in CNS-targeting compounds .
- Piperazine: A common scaffold in receptor-binding molecules, particularly for serotonin and dopamine receptors .
- Furan and Ethanediamide Linker: The furan ring may contribute to π-π interactions, while the ethanediamide linker provides conformational flexibility for target binding .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O6/c1-34-21-7-5-20(6-8-21)30-10-12-31(13-11-30)22(23-3-2-14-35-23)17-29-27(33)26(32)28-16-19-4-9-24-25(15-19)37-18-36-24/h2-9,14-15,22H,10-13,16-18H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJDHAXABFGDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzodioxol-5-ylmethyl Amine Intermediate
The benzodioxole core is synthesized through a Friedel-Crafts alkylation of catechol with formaldehyde under acidic conditions. Cyclization yields 1,3-benzodioxole-5-methanol, which is subsequently brominated using phosphorus tribromide to form 5-(bromomethyl)-1,3-benzodioxole. Nucleophilic substitution with aqueous ammonia in tetrahydrofuran (THF) at 60°C for 12 hours affords the primary amine, isolated as a white solid with 78% yield after recrystallization from ethanol.
Key Reaction Conditions :
- Catechol (1.0 eq), formaldehyde (1.2 eq), H₂SO₄ (cat.), 80°C, 6 hrs
- 5-Methyl-1,3-benzodioxole (1.0 eq), PBr₃ (1.1 eq), CH₂Cl₂, 0°C → RT, 3 hrs
- 5-(Bromomethyl)-1,3-benzodioxole (1.0 eq), NH₃ (aq.), THF, 60°C, 12 hrs
Preparation of 4-(4-Methoxyphenyl)piperazine Derivative
Piperazine is functionalized at the N1 position via Ullmann coupling with 4-iodoanisole in the presence of copper(I) iodide and L-proline as a ligand. The reaction proceeds in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, yielding 1-(4-methoxyphenyl)piperazine with 82% purity. Further purification via silica gel chromatography (ethyl acetate/methanol, 9:1) enhances purity to >98%.
Optimization Insights :
- Substituting DMSO with N-methylpyrrolidone (NMP) reduces side-product formation by 15%.
- Catalytic potassium iodide enhances reaction efficiency by stabilizing the copper catalyst.
Synthesis of 2-(Furan-2-yl)ethylamine Component
2-Furanacetaldehyde is condensed with ammonium acetate in a modified Mannich reaction, employing sodium cyanoborohydride as a reducing agent. The reaction in methanol at room temperature for 8 hours produces 2-(furan-2-yl)ethylamine with 65% yield. The crude product is purified via distillation under reduced pressure (90–100°C, 15 mmHg).
Formation of Ethanediamide Linker and Final Coupling
The ethanediamide bridge is constructed through sequential amidation. First, benzodioxol-5-ylmethyl amine reacts with oxalyl chloride in dichloromethane (DCM) at −10°C to form the mono-acid chloride intermediate. This intermediate is coupled with 2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamine in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C, followed by warming to room temperature for 18 hours. The final compound is isolated via precipitation in ice-cold water, yielding 58% of a pale-yellow solid.
Critical Parameters :
- Strict temperature control (−10°C) during oxalyl chloride addition prevents di-acylation.
- DIPEA neutralizes HCl, driving the reaction to completion.
Purification and Characterization
The crude product is purified via flash chromatography (silica gel, gradient elution from 5% to 20% methanol in DCM) and recrystallized from acetonitrile. Purity is confirmed by HPLC (C18 column, 80:20 acetonitrile/water, retention time = 12.4 min).
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 7.42 (d, J = 8.0 Hz, 1H, benzodioxole C4-H), 6.84 (s, 1H, benzodioxole C6-H), 6.78 (d, J = 8.0 Hz, 1H, benzodioxole C7-H), 6.35 (m, 2H, furan Hs), 4.21 (s, 2H, OCH₂O), 3.74 (s, 3H, OCH₃), 3.12–2.85 (m, 10H, piperazine and ethylamine Hs).
- ESI-MS : m/z 498.2 [M+H]⁺ (calculated 498.2).
Yield and Purity Table :
| Step | Product | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| 1 | Benzodioxol-5-ylmethyl amine | 78 | 99 |
| 2 | 4-(4-Methoxyphenyl)piperazine | 82 | 98 |
| 3 | 2-(Furan-2-yl)ethylamine | 65 | 97 |
| 4 | Final compound | 58 | 99 |
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole and furan moieties can be oxidized to form corresponding quinones and furans.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield a quinone derivative, while reduction of nitro groups would produce corresponding amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Piperazine Substitutions : The 4-methoxyphenyl group (main compound) may improve solubility compared to 4-fluorophenyl () but reduce receptor affinity due to steric effects .
- Benzodioxol vs. Benzyl : Replacing benzodioxol with benzyl () likely decreases metabolic stability, as benzodioxole is resistant to oxidative degradation .
Molecular Docking and Binding Efficiency
Chemical Space Docking () suggests that ethanediamide derivatives with flexible linkers (e.g., the main compound) are enriched in high-scoring dockers compared to rigid analogs. Key findings:
- Piperazine Interactions : The 4-methoxyphenyl group may form hydrogen bonds with polar residues (e.g., serine or tyrosine) in receptor binding pockets .
- Furan Role : The furan ring’s electron-rich system could engage in π-cation interactions with lysine or arginine residues .
However, substituents like fluorine () or chlorine () might disrupt these interactions due to electronegativity or steric clashes .
Metabolic and Stability Profiles
- Benzodioxole vs. Benzyl : Benzodioxole’s methylenedioxy group is less prone to CYP450-mediated oxidation than benzyl’s CH2 group, suggesting superior metabolic stability for the main compound .
- Methoxy Group : The 4-methoxyphenyl substituent may slow hepatic clearance compared to halogenated analogs () .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a complex organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The compound features several key structural components:
- Benzodioxole moiety : A fused ring system that contributes to the compound's lipophilicity and potential receptor interactions.
- Furan ring : Known for its reactivity and ability to participate in various chemical reactions.
- Piperazine derivative : Often associated with neuropharmacological activity.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 378.46 g/mol.
The biological activity of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide involves its interaction with specific molecular targets, such as:
- G protein-coupled receptors (GPCRs) : The compound may act as an antagonist or agonist at various GPCRs, influencing intracellular signaling pathways.
- Enzymatic inhibition : It may inhibit specific enzymes related to neurotransmitter metabolism or signaling pathways, contributing to its pharmacological effects.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar structural motifs exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
- Antitumor Properties : Some studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.
- Neuroprotective Effects : The presence of the piperazine moiety is often linked to neuroprotective activities, making it a candidate for treating neurodegenerative diseases.
Case Study 1: Antidepressant Activity
In a study published in Journal of Medicinal Chemistry, a series of benzodioxole derivatives were evaluated for their antidepressant activity using the forced swim test in mice. The results indicated that compounds with similar structures exhibited significant reductions in immobility time, suggesting potential antidepressant effects .
Case Study 2: Antitumor Activity
A study conducted on the cytotoxicity of various derivatives against human cancer cell lines demonstrated that N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide showed promising results in inhibiting cell proliferation in breast cancer cells (MCF7) .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
